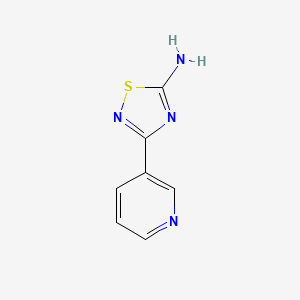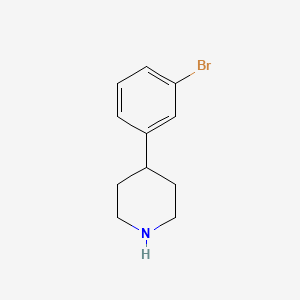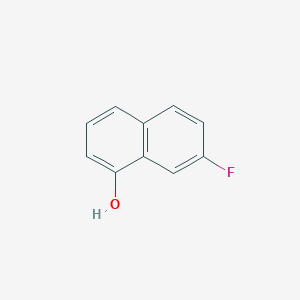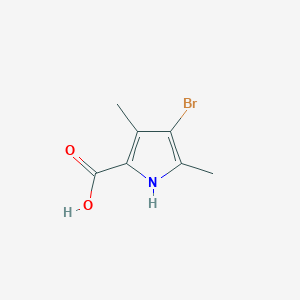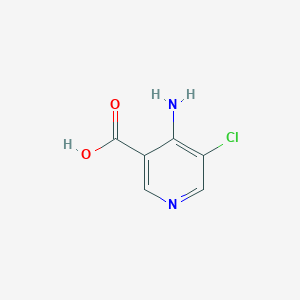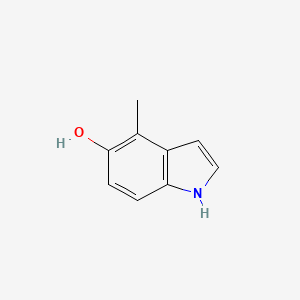
4-methyl-1H-indol-5-ol
概要
説明
“4-methyl-1H-indol-5-ol” is a chemical compound with the molecular formula C9H9N . It is a derivative of indole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indole derivatives often involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of “4-methyl-1H-indol-5-ol” consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The methyl group is attached to the fourth carbon atom in the indole ring, and a hydroxyl group is attached to the fifth carbon atom .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For instance, they can undergo electrophilic substitution, due to the excessive π-electrons delocalization . They can also participate in multicomponent reactions, which are one-step convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-1H-indol-5-ol” can be inferred from its molecular structure. It has a molecular weight of 147.17 g/mol . More specific properties such as melting point, boiling point, and solubility would require experimental determination.科学的研究の応用
Antiviral Activity
Indole derivatives have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been evaluated for their in vivo anti-inflammatory activities . This suggests that 4-methyl-1H-indol-5-ol could potentially be used in the development of anti-inflammatory drugs.
Anticancer Potential
Indole derivatives have been found to possess anticancer properties . Therefore, 4-methyl-1H-indol-5-ol could potentially be explored for its anticancer applications.
Anti-HIV Activity
Indole derivatives have also shown anti-HIV activity . This suggests a potential application of 4-methyl-1H-indol-5-ol in HIV treatment research.
Antioxidant Properties
Indole derivatives have demonstrated antioxidant activities . This indicates that 4-methyl-1H-indol-5-ol could be used in the development of antioxidant drugs.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that 4-methyl-1H-indol-5-ol could potentially be used in the development of new antimicrobial agents.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This suggests a potential application of 4-methyl-1H-indol-5-ol in tuberculosis treatment research.
Antidiabetic and Antimalarial Activities
Indole derivatives have been found to possess antidiabetic and antimalarial properties . This indicates that 4-methyl-1H-indol-5-ol could potentially be used in the development of antidiabetic and antimalarial drugs.
作用機序
Target of Action
4-Methyl-1H-Indol-5-ol, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders .
Mode of Action
The mode of action of 4-Methyl-1H-Indol-5-ol involves its interaction with its targets, leading to various changes in the body. Indole derivatives bind with high affinity to multiple receptors, which can lead to the development of new useful derivatives
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that 4-Methyl-1H-Indol-5-ol may have similar effects.
将来の方向性
Indole derivatives, including “4-methyl-1H-indol-5-ol”, have a wide range of potential applications in medicinal and pharmaceutical chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new synthetic methods for indole derivatives .
特性
IUPAC Name |
4-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-5-10-8(7)2-3-9(6)11/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFELHBGMNBHIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-indol-5-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


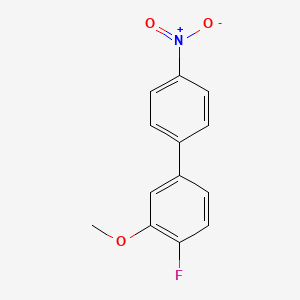
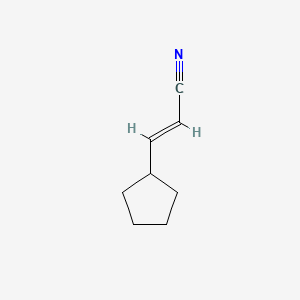

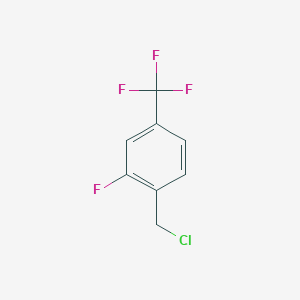
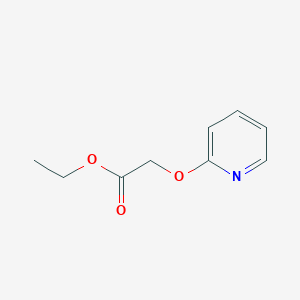
![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)
